molecular formula C21H22FN3 B14618700 Quinoline, 2-(2-(4-(3-fluorophenyl)-1-piperazinyl)ethyl)- CAS No. 57962-06-8

Quinoline, 2-(2-(4-(3-fluorophenyl)-1-piperazinyl)ethyl)-

Cat. No.: B14618700
CAS No.: 57962-06-8
M. Wt: 335.4 g/mol
InChI Key: HMLRXOSXAWCMDP-UHFFFAOYSA-N
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Description

Quinoline, 2-(2-(4-(3-fluorophenyl)-1-piperazinyl)ethyl)- is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and provides unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 2-(2-(4-(3-fluorophenyl)-1-piperazinyl)ethyl)- typically involves the cyclization of appropriate precursors. . This reaction is effective for synthesizing 1-substituted 3,4-dihydroisoquinolines directed toward isoquinoline synthesis.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-(2-(4-(3-fluorophenyl)-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-diones, while substitution reactions may introduce various functional groups into the quinoline ring.

Scientific Research Applications

Quinoline, 2-(2-(4-(3-fluorophenyl)-1-piperazinyl)ethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Quinoline, 2-(2-(4-(3-fluorophenyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its ability to bind to biological targets, such as enzymes and receptors, leading to inhibition or modulation of their activity. This compound may also interfere with cellular processes, such as DNA replication and protein synthesis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 2-(2-(4-(3-fluorophenyl)-1-piperazinyl)ethyl)- is unique due to its specific fluorine substitution, which enhances its biological activity and provides unique properties compared to other quinoline derivatives. Its ability to interact with a wide range of biological targets makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

57962-06-8

Molecular Formula

C21H22FN3

Molecular Weight

335.4 g/mol

IUPAC Name

2-[2-[4-(3-fluorophenyl)piperazin-1-yl]ethyl]quinoline

InChI

InChI=1S/C21H22FN3/c22-18-5-3-6-20(16-18)25-14-12-24(13-15-25)11-10-19-9-8-17-4-1-2-7-21(17)23-19/h1-9,16H,10-15H2

InChI Key

HMLRXOSXAWCMDP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=NC3=CC=CC=C3C=C2)C4=CC(=CC=C4)F

Origin of Product

United States

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